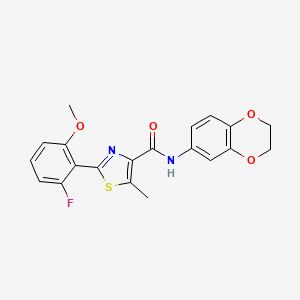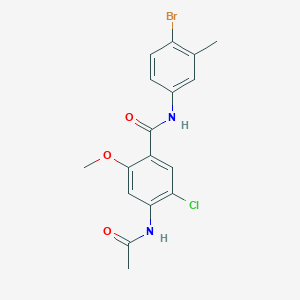
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzodioxin ring, a fluoro-methoxyphenyl group, and a thiazole carboxamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide under basic conditions.
Introduction of the Fluoro-Methoxyphenyl Group: This step involves the coupling of the benzodioxin ring with a fluoro-methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a thioamide and an α-haloketone.
Coupling of the Thiazole and Benzodioxin Derivatives: The final step involves the coupling of the thiazole derivative with the benzodioxin derivative under appropriate conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The fluoro-methoxyphenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives at the fluorine position.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in the areas of oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-chloro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-ethoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-methoxyphenyl)-5-ethyl-1,3-thiazole-4-carboxamide
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide lies in its specific combination of functional groups The presence of the fluoro-methoxyphenyl group, along with the thiazole and benzodioxin rings, provides a distinct set of chemical and biological properties that differentiate it from similar compounds
Properties
Molecular Formula |
C20H17FN2O4S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H17FN2O4S/c1-11-18(23-20(28-11)17-13(21)4-3-5-15(17)25-2)19(24)22-12-6-7-14-16(10-12)27-9-8-26-14/h3-7,10H,8-9H2,1-2H3,(H,22,24) |
InChI Key |
LPQMHQARAFLLJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]piperidin-1-yl}carbonyl)-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11166682.png)
![1-(1-methoxypropan-2-yl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166684.png)
![2,6-dichloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11166689.png)
![N-(2,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11166690.png)
![isopropyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11166696.png)

![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-methionine](/img/structure/B11166705.png)
![2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B11166714.png)
![Ethyl 4-methyl-2-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11166719.png)
![5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11166720.png)
![dimethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B11166721.png)
![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11166738.png)
